molecular formula C14H17NO2S2 B13744327 [2-(4-Methoxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate

[2-(4-Methoxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate

Cat. No.: B13744327
M. Wt: 295.4 g/mol
InChI Key: UKVLXAYZUCTFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-Methoxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate is an organic compound that features a pyrrolidine ring attached to a carbodithioate group, with a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methoxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate typically involves the reaction of 4-methoxyphenylacetic acid with pyrrolidine and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate ester, which then reacts with pyrrolidine to form the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methoxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Methoxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [2-(4-Methoxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-(4-Methoxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C14H17NO2S2

Molecular Weight

295.4 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate

InChI

InChI=1S/C14H17NO2S2/c1-17-12-6-4-11(5-7-12)13(16)10-19-14(18)15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3

InChI Key

UKVLXAYZUCTFPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC(=S)N2CCCC2

Origin of Product

United States

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